Methyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate
Overview
Description
“Methyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate” is a complex organic compound . It belongs to the class of organic compounds known as penicillins . The IUPAC name of this compound is "methyl (1R,5R)-3-benzyl-3-azabicyclo [3.2.0]heptane-1-carboxylate" .
Molecular Structure Analysis
The InChI code for this compound is "1S/C15H19NO2/c1-18-14(17)15-8-7-13(15)10-16(11-15)9-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3/t13-,15-/m0/s1" . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the stereochemistry.Scientific Research Applications
Synthesis of Bicyclic β-Lactams
Research by Mollet, D’hooghe, and Kimpe (2012) in "Tetrahedron" demonstrated the use of cis-3-benzyloxy-4-(2-mesyloxyethyl)azetidin-2-ones, closely related to Methyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate, in synthesizing cis-2-oxa-6-azabicyclo[3.2.0]heptan-7-ones. This process is significant in drug design due to its high yield and purity, providing an alternative to known methods of producing certain bicyclic β-lactams (Mollet et al., 2012).
Transformation into Methyl cis-3-Aminotetrahydrofuran-2-carboxylates
Leemans et al. (2010) in the "European Journal of Organic Chemistry" explored the transformation of similar compounds into methyl cis-3-aminotetrahydrofuran-2-carboxylates. This research highlights the potential of these compounds in creating biologically active structures, contributing to the field of medicinal chemistry (Leemans et al., 2010).
Building Blocks in Drug Discovery
Denisenko et al. (2017) in "The Journal of Organic Chemistry" developed a method for synthesizing substituted 3-azabicyclo[3.2.0]heptanes, which are closely related to the compound . This method is significant for drug discovery, offering a rapid approach to create advanced building blocks using common chemicals (Denisenko et al., 2017).
Aza-Diels-Alder Reactions in Aqueous Solution
Waldmann and Braun (1991) investigated the Aza-Diels-Alder reactions of chiral iminium ions with cyclopentadiene, leading to derivatives of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates. This study in "European Journal of Organic Chemistry" is significant for the synthesis of chiral bicyclic structures, enhancing our understanding of asymmetric synthesis in aqueous environments (Waldmann & Braun, 1991).
Asymmetric Synthesis of Bicyclic Amino Acid Derivatives
Avenoza et al. (2002) in "Tetrahedron-Asymmetry" described the synthesis of enantiomerically pure 2-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acids, which are analogous to the target compound. This research contributes to the development of new methods for creating restricted analogues of biologically significant molecules (Avenoza et al., 2002).
Properties
IUPAC Name |
methyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-18-14(17)15-8-7-13(15)10-16(11-15)9-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJBIWLHSMLLKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC1CN(C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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